molecular formula C26H21N3O3 B2659993 3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866342-52-1

3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2659993
CAS RN: 866342-52-1
M. Wt: 423.472
InChI Key: HWIJTACFBRWZCQ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H21N3O3 and its molecular weight is 423.472. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Pyrazoloquinoline derivatives are synthesized for various scientific purposes, including the development of pharmaceuticals and materials with unique properties. For example, the synthesis of 1-hydroxy-substituted pyrazoloquinolines establishes the pyridine B-ring in the terminal step, showcasing the compound's role in the synthesis of complex heterocyclic compounds which could be potential intermediates for further pharmaceutical synthesis (Pawlas et al., 2000).

Pharmaceutical Research

Compounds related to 3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline serve as important intermediates in the development of pharmaceutically active compounds. These intermediates are crucial in synthesizing compounds with potential therapeutic applications, such as anticancer, antibacterial, and anti-inflammatory agents. For instance, novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives have been studied as potential ligands for the estrogen receptor, indicating their significance in medicinal chemistry research aimed at developing new therapeutic agents (Kasiotis et al., 2006).

Material Science Applications

Quinoline derivatives, including pyrazoloquinolines, find applications in material science, particularly in the synthesis of fluorescent materials and organic semiconductors. These compounds' unique electronic and photophysical properties make them suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and fluorescent probes for biological imaging. The structural manipulation of these compounds allows for the tuning of their optical and electronic properties, which is crucial for optimizing their performance in various applications.

Molecular Docking and Drug Design

Research on pyrazoloquinoline derivatives extends into computational studies, including molecular docking and drug design. These studies aim to understand the compounds' interaction with biological targets, enabling the design of more effective and selective therapeutic agents. For instance, the synthesis, crystal structure, and molecular docking studies of novel isoxazolequinoxaline derivatives as anti-cancer drugs exemplify the application of these compounds in drug discovery and development processes (Abad et al., 2021).

properties

IUPAC Name

5-(4-methoxyphenyl)-8-[(3-methylphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-16-4-3-5-17(10-16)13-29-14-21-25(18-6-8-19(30-2)9-7-18)27-28-26(21)20-11-23-24(12-22(20)29)32-15-31-23/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIJTACFBRWZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

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